1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and an azoxy group (-N=N(O)-) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene typically involves the nitration of benzene derivatives followed by the introduction of the azoxy group. One common method includes:
Azoxy Formation: The nitrobenzene derivative is then subjected to a reaction with phenylhydroxylamine under specific conditions to form the azoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The azoxy group can be oxidized to form nitroso compounds under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs the incoming electrophile to the meta position.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed include amines, nitroso compounds, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets through its nitro and azoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The azoxy group can participate in redox reactions, influencing cellular pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene can be compared with other nitro and azoxy compounds:
Nitrobenzene: Similar in structure but lacks the azoxy group, making it less reactive in certain redox reactions.
Azoxybenzene: Contains the azoxy group but lacks the nitro group, resulting in different chemical properties and reactivity.
1-Nitro-3-[(phenylsulfonyl)methyl]benzene: Similar in having a nitro group but differs in the presence of a sulfonyl group instead of an azoxy group.
The uniqueness of this compound lies in the combination of both nitro and azoxy groups, providing a distinct set of chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
16054-44-7 |
---|---|
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
(3-nitrophenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C12H9N3O3/c16-14(11-6-2-1-3-7-11)13-10-5-4-8-12(9-10)15(17)18/h1-9H |
InChI-Schlüssel |
IYMXFHJXUYBYON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=NC2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.